molecular formula C8H10N2O2 B8683739 2-Acetamido-5-methoxypyridine

2-Acetamido-5-methoxypyridine

Cat. No.: B8683739
M. Wt: 166.18 g/mol
InChI Key: CRCKYIZFKCAJPU-UHFFFAOYSA-N
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Description

2-Acetamido-5-methoxypyridine is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound is synthesized via methods described by Lombardino (1981), involving functionalization of the pyridine ring followed by selective acetylation and methoxylation . Its structural features make it a precursor for synthesizing hydroxylated analogs (e.g., 2-acetamido-5-hydroxypyridine) through demethylation reactions under high-temperature conditions with sodium cyanide in DMSO .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(5-methoxypyridin-2-yl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-6(11)10-8-4-3-7(12-2)5-9-8/h3-5H,1-2H3,(H,9,10,11)

InChI Key

CRCKYIZFKCAJPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

2-Acetamido-5-hydroxypyridine

  • Structure : Replaces the 5-methoxy group with a hydroxyl (-OH) group.
  • Synthesis : Produced from 2-acetamido-5-methoxypyridine via demethylation (56% yield, 165°C, 48 h in DMSO/NaCN) .
  • Properties :
    • Increased polarity due to -OH group, enhancing water solubility.
    • Reduced stability under acidic/basic conditions compared to the methoxy analog.
    • 1H NMR : Distinct downfield shifts for aromatic protons (δ 7.84–7.81 ppm) compared to the methoxy precursor .
  • Applications: Potential use in metal coordination chemistry or as a bioactive intermediate.

4-Methoxypyridine

  • Structure : Methoxy group at the 4-position instead of 5; lacks the acetamido group.
  • Properties :
    • Lower molecular weight and simpler structure.
    • Increased basicity due to para-methoxy group enhancing nitrogen’s electron density.
    • Less steric hindrance, facilitating electrophilic substitution reactions.
  • Applications : Solvent or catalyst in organic synthesis; precursor for agrochemicals .

2-Acetamido-5-bromo-4-methylpyridine

  • Structure : Incorporates bromo (-Br) and methyl (-CH₃) groups at the 5- and 4-positions, respectively.
  • Properties: Bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki).
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

4-Acetamido-2-methylbenzoic Acid

  • Structure : Benzoic acid backbone with acetamido at 4-position and methyl at 2-position.
  • Properties :
    • Carboxylic acid group increases acidity (pKa ~4–5) and water solubility.
    • Aromatic ring lacks heteroatom, reducing resonance stabilization compared to pyridine derivatives.
  • Applications: Used in dye synthesis or as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Compound Substituents Key Reactivity Applications Reference
This compound 2-NHCOCH₃, 5-OCH₃ Demethylation to hydroxylated analogs Medicinal chemistry precursor
2-Acetamido-5-hydroxypyridine 2-NHCOCH₃, 5-OH Hydrogen bonding, metal coordination Bioactive intermediates
4-Methoxypyridine 4-OCH₃ Electrophilic substitution Solvent, agrochemical precursor
2-Acetamido-5-bromo-4-methylpyridine 2-NHCOCH₃, 5-Br, 4-CH₃ Cross-coupling reactions Pharmaceutical synthesis
4-Acetamido-2-methylbenzoic Acid 4-NHCOCH₃, 2-CH₃, COOH Acid-base reactions, esterification Dye/NSAID precursor

Research Findings and Trends

  • Electronic Effects : The 5-methoxy group in this compound donates electrons via resonance, stabilizing intermediates in substitution reactions. In contrast, bromo or hydroxyl groups alter electronic profiles, directing reactivity toward nucleophilic or oxidative pathways .
  • Biological Relevance : Acetamido-pyridine derivatives show promise in drug discovery due to their ability to mimic peptide bonds or participate in hydrogen bonding, a feature exploited in kinase inhibitor design .
  • Synthetic Utility : Demethylation of this compound highlights its role as a masked hydroxylated intermediate, offering controlled release of reactive groups under specific conditions .

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